4-Aminopyridazine-3-carboxylic acid
CAS No.: 20865-29-6
Cat. No.: VC2019903
Molecular Formula: C5H5N3O2
Molecular Weight: 139.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 20865-29-6 |
|---|---|
| Molecular Formula | C5H5N3O2 |
| Molecular Weight | 139.11 g/mol |
| IUPAC Name | 4-aminopyridazine-3-carboxylic acid |
| Standard InChI | InChI=1S/C5H5N3O2/c6-3-1-2-7-8-4(3)5(9)10/h1-2H,(H2,6,7)(H,9,10) |
| Standard InChI Key | IYLFGIFKHIUQSL-UHFFFAOYSA-N |
| SMILES | C1=CN=NC(=C1N)C(=O)O |
| Canonical SMILES | C1=CN=NC(=C1N)C(=O)O |
Introduction
Chemical Structure and Properties
4-Aminopyridazine-3-carboxylic acid is a pyridazine derivative featuring an amino group at position 4 and a carboxylic acid group at position 3 of the pyridazine ring. The compound represents an important heterocyclic building block in organic synthesis and pharmaceutical development.
Identification and Structural Information
| Property | Value |
|---|---|
| CAS Registry Number | 20865-29-6 |
| Molecular Formula | C5H5N3O2 |
| Molecular Weight | 139.11 g/mol |
| IUPAC Name | 4-aminopyridazine-3-carboxylic acid |
| Synonyms | 4-Amino-3-pyridazinecarboxylic acid; 3-Pyridazinecarboxylic acid, 4-amino- |
| SMILES Notation | NC1=NN=CC=C1C(=O)O |
The structure features a six-membered pyridazine ring with two adjacent nitrogen atoms, an amino group (NH2) at position 4, and a carboxylic acid group (COOH) at position 3. This arrangement of functional groups provides unique chemical reactivity and biological properties .
Physical Properties
| Property | Value |
|---|---|
| Physical Appearance | Crystalline solid |
| Color | White to light yellow powder |
| Boiling Point | 512.2±35.0 °C (predicted) |
| Density | 1.533±0.06 g/cm³ (predicted) |
| pKa | 2.30±0.10 (predicted) |
| Solubility | Soluble in aqueous acids and bases |
| Storage Conditions | 2-8°C, protect from light |
The compound should be stored under controlled temperature conditions (2-8°C) and protected from light to prevent degradation .
Synthesis and Preparation
The synthesis of 4-Aminopyridazine-3-carboxylic acid involves specialized organic chemistry techniques that typically employ pyridazine-based starting materials.
Key Synthetic Routes
Chemical Reactivity
4-Aminopyridazine-3-carboxylic acid exhibits reactivity characteristic of both the amino and carboxylic acid functional groups, as well as the pyridazine heterocyclic system.
Functional Group Reactivity
The compound demonstrates several important reaction pathways:
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Carboxylic Acid Reactions: Esterification, amidation, and salt formation
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Amino Group Reactions: Acylation, alkylation, and diazotization
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Heterocyclic Reactions: Electrophilic and nucleophilic substitutions characteristic of the pyridazine core
Notable Chemical Transformations
One significant reaction is the selective interaction with amines to form 3,4-diaminopyridazines, which are valuable intermediates in medicinal chemistry. The compound can also participate in condensation reactions to form various heterocyclic systems .
Applications in Research and Industry
4-Aminopyridazine-3-carboxylic acid serves as a versatile chemical building block with applications in pharmaceutical development and organic synthesis.
Pharmaceutical Applications
The compound and its derivatives have been investigated for potential pharmaceutical applications, with research focusing on several therapeutic areas:
| Therapeutic Area | Research Focus |
|---|---|
| Antimicrobial | Development of novel antibacterial agents |
| Anti-inflammatory | Compounds that modulate inflammatory responses |
| Anticancer | Potential inhibitors of cancer cell proliferation |
| Neurological | Modulation of neurotransmitter systems |
Role as Chemical Building Block
In synthetic organic chemistry, 4-Aminopyridazine-3-carboxylic acid serves as an important starting material for:
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Synthesis of complex heterocyclic systems
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Development of chemical libraries for drug discovery
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Preparation of bioactive molecules with specific pharmacophore requirements
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Creation of functionalized pyridazine-based materials
Biological Activity
Research has identified several promising biological activities associated with 4-Aminopyridazine-3-carboxylic acid and its derivatives.
Antimicrobial Properties
Studies have demonstrated activity against various bacterial strains. While specific data for the parent compound is limited, the general antimicrobial profile shows promising results:
| Bacterial Strain | Activity Level |
|---|---|
| Staphylococcus aureus | Moderate |
| Escherichia coli | Moderate to significant |
| Pseudomonas aeruginosa | Moderate |
The antimicrobial mechanism is thought to involve disruption of bacterial cell wall synthesis or enzyme inhibition pathways.
Enzyme Inhibition Properties
Derivatives of 4-Aminopyridazine-3-carboxylic acid have been studied for their ability to inhibit various enzymes involved in disease processes. The carboxylic acid moiety often plays a critical role in binding to enzyme active sites, while the amino group can form important hydrogen bonding interactions with target proteins.
| Safety Parameter | Information |
|---|---|
| GHS Symbol | GHS05 |
| Signal Word | Danger |
| Hazard Statements | H314 (Causes severe skin burns and eye damage) |
| Precautionary Statements | P280-P305+P351+P338-P310 (Wear protective equipment; rinse eyes with water; call poison center) |
Current Research and Future Perspectives
Research on 4-Aminopyridazine-3-carboxylic acid continues to evolve, with several promising directions:
Medicinal Chemistry Applications
Recent studies have focused on developing derivatives with enhanced biological activities, particularly in the areas of:
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Novel antibacterial agents addressing antibiotic resistance
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Anti-inflammatory compounds with improved therapeutic indices
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Targeted anticancer agents with reduced side effects
Synthetic Methodology Advancements
Ongoing research aims to develop more efficient and environmentally friendly synthetic routes to 4-Aminopyridazine-3-carboxylic acid and its derivatives. These efforts include:
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Catalytic methods for the selective functionalization of pyridazine cores
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Flow chemistry approaches for continuous production
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Green chemistry techniques to reduce waste and energy consumption
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